6-(4-methyl-1H-pyrazol-1-yl)-N-{[2-(trifluoromethoxy)phenyl]methyl}pyrimidin-4-amine
CAS No.: 2549046-91-3
Cat. No.: VC11815919
Molecular Formula: C16H14F3N5O
Molecular Weight: 349.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549046-91-3 |
|---|---|
| Molecular Formula | C16H14F3N5O |
| Molecular Weight | 349.31 g/mol |
| IUPAC Name | 6-(4-methylpyrazol-1-yl)-N-[[2-(trifluoromethoxy)phenyl]methyl]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C16H14F3N5O/c1-11-7-23-24(9-11)15-6-14(21-10-22-15)20-8-12-4-2-3-5-13(12)25-16(17,18)19/h2-7,9-10H,8H2,1H3,(H,20,21,22) |
| Standard InChI Key | YNYKLCVSJOAHDZ-UHFFFAOYSA-N |
| SMILES | CC1=CN(N=C1)C2=NC=NC(=C2)NCC3=CC=CC=C3OC(F)(F)F |
| Canonical SMILES | CC1=CN(N=C1)C2=NC=NC(=C2)NCC3=CC=CC=C3OC(F)(F)F |
Introduction
Chemical Identity and Structural Features
6-(4-methyl-1H-pyrazol-1-yl)-N-{[2-(trifluoromethoxy)phenyl]methyl}pyrimidin-4-amine (CAS No.: 2549046-91-3) belongs to the class of pyrimidine derivatives, a family of nitrogen-containing heterocycles renowned for their pharmacological relevance. The compound’s IUPAC name systematically describes its structure: a pyrimidine ring substituted at position 4 with an amine group linked to a 2-(trifluoromethoxy)benzyl moiety and at position 6 with a 4-methylpyrazole group.
Molecular and Stereochemical Properties
The molecular formula C₁₆H₁₄F₃N₅O corresponds to a molecular weight of 349.31 g/mol. Key structural elements include:
-
Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
-
4-Methylpyrazole substituent: A five-membered aromatic ring with adjacent nitrogen atoms, methylated at position 4.
-
Trifluoromethoxybenzyl group: A benzyl moiety substituted at the ortho position with a trifluoromethoxy (–OCF₃) group, conferring lipophilicity and metabolic stability.
The compound’s canonical SMILES (CC1=CN(N=C1)C2=NC=NC(=C2)NCC3=CC=CC=C3OC(F)(F)F) and InChIKey (YNYKLCVSJOAHDZ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.
Table 1: Molecular Descriptors of 6-(4-methyl-1H-pyrazol-1-yl)-N-{[2-(trifluoromethoxy)phenyl]methyl}pyrimidin-4-amine
| Property | Value |
|---|---|
| CAS No. | 2549046-91-3 |
| Molecular Formula | C₁₆H₁₄F₃N₅O |
| Molecular Weight | 349.31 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 56.97 Ų |
| logP | 2.33 (predicted) |
Synthesis and Optimization Strategies
The synthesis of 6-(4-methyl-1H-pyrazol-1-yl)-N-{[2-(trifluoromethoxy)phenyl]methyl}pyrimidin-4-amine involves multi-step organic reactions, typically proceeding through nucleophilic aromatic substitution and reductive amination.
Key Synthetic Steps
-
Pyrazole-Pyrimidine Coupling: A Buchwald-Hartwig amination or Ullmann-type reaction couples 4-chloro-6-iodopyrimidine with 4-methylpyrazole, introducing the heteroaryl moiety at position 6.
-
Benzylamine Introduction: The 4-amine position undergoes alkylation with 2-(trifluoromethoxy)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
-
Purification: Final purification via flash chromatography or recrystallization from ethanol/water mixtures yields the hydrochloride salt with >95% purity.
Industrial-scale production optimizes solvent systems (e.g., switching from DMF to acetonitrile) and employs continuous flow reactors to enhance yield and reduce reaction times.
Physicochemical and Spectroscopic Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.95 (d, J = 8.4 Hz, 1H, benzyl-H), 7.45–7.32 (m, 3H, aromatic-H), 4.65 (s, 2H, –CH₂–), 2.45 (s, 3H, pyrazole-CH₃).
-
LC-MS: [M+H]⁺ m/z 350.12 (calc. 349.31).
Solubility and Stability
The compound exhibits moderate aqueous solubility (0.12 mg/mL at pH 7.4) but high solubility in organic solvents like DMSO (>50 mg/mL). Stability studies indicate degradation <5% after 6 months at –20°C.
Biological Activity and Mechanism of Action
While direct biological data for this specific compound remains limited, structural analogs provide insights into potential mechanisms:
Enzyme Inhibition
The pyrimidine scaffold is a known pharmacophore for dihydrofolate reductase (DHFR) inhibitors. Molecular docking studies suggest the trifluoromethoxybenzyl group could occupy the hydrophobic pocket of Plasmodium falciparum DHFR, analogous to pyrimethamine derivatives .
Applications in Medicinal Chemistry
Lead Compound Optimization
-
Bioisosteric Replacement: Substituting the trifluoromethoxy group with –OCF₂H or –SCF₃ could modulate potency and pharmacokinetics.
-
Prodrug Strategies: Esterification of the amine group may improve oral bioavailability.
Targeted Drug Delivery
Conjugation to nanoparticles (e.g., PLGA-PEG) could enhance tissue-specific delivery, particularly for antiparasitic applications .
Future Research Directions
-
In Vivo Efficacy Studies: Evaluate toxicity and ED₅₀ in murine models of helminthiasis.
-
Crystallographic Analysis: Resolve co-crystal structures with DHFR to guide rational design .
-
SAR Exploration: Systematically vary substituents on the pyrazole and benzyl groups to establish structure-activity relationships.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume